

An In-depth Technical Guide to C8H9NO2 (Acetaminophen)

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 1,4-Dimethyl-2-nitrobenzene

Cat. No.: B166905

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Abstract

The compound with the molecular formula C8H9NO2 is most prominently known as Acetaminophen (or Paracetamol), a widely utilized over-the-counter analgesic and antipyretic agent.[1][2][3] This technical guide provides a comprehensive overview of its chemical properties, synthesis, biological activity, and mechanisms of action. Detailed experimental protocols for its synthesis and quantitative analysis are provided, along with visualizations of key signaling pathways to support further research and drug development efforts.

Compound Identification and Properties

Acetaminophen is a white, crystalline solid with the chemical name N-(4-hydroxyphenyl)acetamide.[4] Its fundamental properties are summarized in the table below.



Property	Value	Reference
Molecular Formula	C8H9NO2	[5][6]
Molecular Weight	151.16 g/mol	[5]
CAS Registry Number	103-90-2	[5][6]
Melting Point	169-170.5 °C	[5]
Boiling Point	>500 °C	[5]
Density	1.293 g/cm³ at 21 °C	[5]
IUPAC Name	N-(4-hydroxyphenyl)acetamide	[4]
Synonyms	Paracetamol, APAP	[3]

Synthesis of Acetaminophen

The most common laboratory synthesis of acetaminophen involves the acetylation of 4-aminophenol using acetic anhydride.[2][7] This reaction is straightforward and provides a good yield of the final product.

Experimental Protocol: Synthesis of Acetaminophen

Materials:

- · 4-aminophenol
- Acetic anhydride
- Deionized water
- Hydrochloric acid (optional, for salt formation)
- Sodium acetate (optional, as a buffer)
- Erlenmeyer flask or round-bottom flask
- · Heating mantle or water bath

Foundational & Exploratory





- Stirring apparatus
- Buchner funnel and filter flask
- Ice bath
- Recrystallization solvent (e.g., water or a water/methanol mixture)

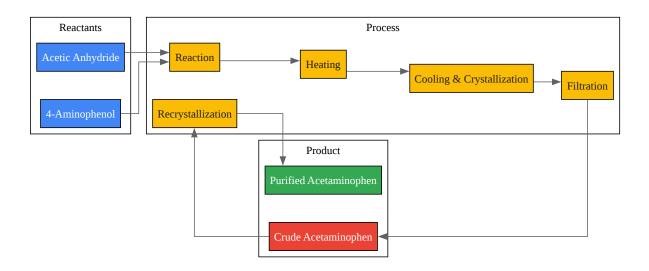
Procedure:

- Reactant Preparation: Weigh 2.1 g of p-aminophenol and place it into a 125-mL Erlenmeyer flask. Add 35 mL of water and 1.5 mL of concentrated hydrochloric acid to dissolve the amine as its hydrochloride salt.[8]
- Reaction: Gently warm the solution on a steam bath. Prepare a buffer solution by dissolving
 1.25 g of sodium acetate trihydrate in 3.0 mL of water. Add the buffer solution to the warm p aminophenol hydrochloride solution with swirling. Immediately add 2.0 mL of acetic
 anhydride while continuing to swirl.[5][8]
- Heating: Continue heating the reaction mixture on the steam bath for approximately 10 minutes with vigorous swirling to ensure complete reaction.[8]
- Crystallization: Cool the reaction mixture in an ice-water bath.[5] If crystallization does not
 occur spontaneously, scratch the inside of the flask with a glass rod to induce crystal
 formation. Allow the flask to remain in the ice bath for at least 15-20 minutes to maximize
 crystal precipitation.[4][5]
- Isolation of Crude Product: Collect the crude acetaminophen crystals by vacuum filtration using a Buchner funnel.[5][8] Wash the crystals with a small amount of ice-cold water to remove impurities.[5]
- Purification by Recrystallization: Transfer the crude product to a beaker. Add a minimal amount of hot deionized water (or a suitable solvent mixture) to dissolve the solid completely.
 [7] Allow the solution to cool slowly to room temperature, and then place it in an ice-water bath to promote recrystallization.



- Final Product Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry them thoroughly.
- Characterization: Determine the melting point and calculate the percentage yield of the purified acetaminophen.

Synthesis Workflow



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A flowchart of the acetaminophen synthesis process.

Biological Activity and Mechanism of Action

Acetaminophen exhibits both analgesic (pain-relieving) and antipyretic (fever-reducing) properties.[2][3] Unlike nonsteroidal anti-inflammatory drugs (NSAIDs), it has weak anti-inflammatory effects.[9] The precise mechanism of action is still not fully understood, but several pathways are believed to be involved.[10]



Key Mechanisms of Action:

- Inhibition of Cyclooxygenase (COX) Enzymes: It is thought that acetaminophen selectively inhibits COX enzymes, particularly COX-2, within the central nervous system.[9] This inhibition reduces the production of prostaglandins, which are key mediators of pain and fever.[10]
- Serotonergic Pathways: Evidence suggests that acetaminophen's analgesic effect is mediated through the activation of descending serotonergic pathways in the central nervous system.[11]
- Cannabinoid System Involvement: A metabolite of acetaminophen, AM404, is formed in the brain.[1] AM404 has been shown to activate the cannabinoid system, which may contribute to its analgesic effects by inhibiting the reuptake of anandamide, an endogenous cannabinoid.[1][9]
- TRPV1 Receptor Activation: The metabolite AM404 also acts on the transient receptor potential vanilloid 1 (TRPV1) receptors in the brain and spinal cord, which are involved in pain modulation.[1]

Signaling Pathway in Hepatotoxicity

While generally safe at therapeutic doses, acetaminophen overdose can lead to severe liver damage (hepatotoxicity). This is a critical area of research for drug development professionals.

Mechanism of Hepatotoxicity:

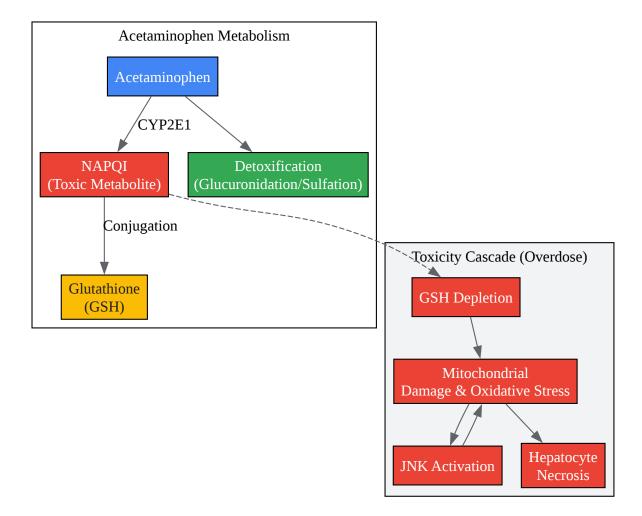
- Metabolism: At therapeutic doses, acetaminophen is primarily metabolized in the liver via glucuronidation and sulfation. A small fraction is metabolized by the cytochrome P450 system (specifically CYP2E1) to a highly reactive and toxic intermediate, N-acetyl-pbenzoquinone imine (NAPQI).[12]
- Glutathione Depletion: Under normal conditions, NAPQI is detoxified by conjugation with glutathione (GSH).[12] In an overdose situation, the glucuronidation and sulfation pathways become saturated, leading to increased formation of NAPQI. This depletes the liver's stores of GSH.



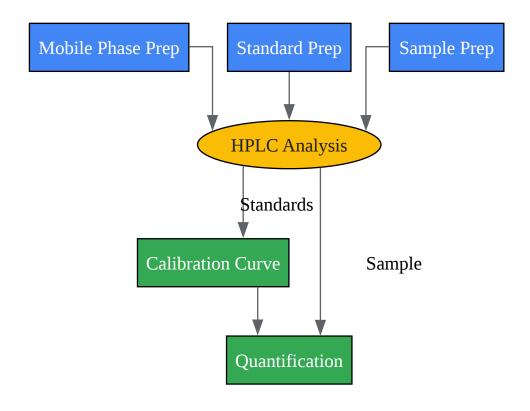
- Mitochondrial Oxidative Stress: Un-neutralized NAPQI binds to cellular proteins, particularly
 mitochondrial proteins. This leads to mitochondrial dysfunction, oxidative stress, and the
 formation of reactive oxygen species (ROS).
- JNK Activation: The mitochondrial stress activates c-Jun N-terminal kinase (JNK), which further amplifies mitochondrial damage.[13]
- Cell Death: The cascade of events ultimately leads to hepatocyte necrosis and liver failure.

Hepatotoxicity Signaling Pathway Diagram









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- To cite this document: BenchChem. [An In-depth Technical Guide to C8H9NO2 (Acetaminophen)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b166905#molecular-weight-and-formula-of-c8h9no2]

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